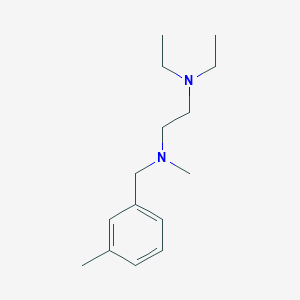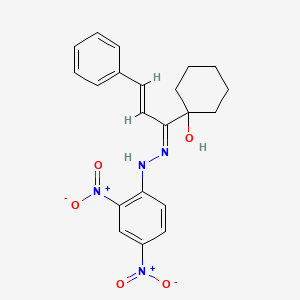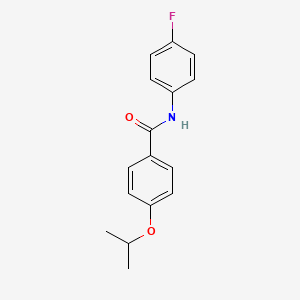![molecular formula C17H13ClN2O2S B5799271 {2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5799271.png)
{2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is also known as CTAA and has been found to exhibit various biological activities, including anti-inflammatory and anti-cancer properties. In
Mecanismo De Acción
The exact mechanism of action of CTAA is not fully understood. However, it is believed that CTAA exerts its biological activities by modulating various signaling pathways in cells. For example, CTAA has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. CTAA has also been found to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
CTAA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that CTAA can inhibit the proliferation of cancer cells and induce apoptosis. CTAA has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, CTAA has been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CTAA in lab experiments is its wide range of biological activities. CTAA has been found to exhibit anti-inflammatory, anti-cancer, and antimicrobial properties, making it a versatile compound for various research applications. However, one of the limitations of using CTAA is its potential toxicity. Further studies are needed to determine the safety and efficacy of CTAA for therapeutic use.
Direcciones Futuras
There are several future directions for research on CTAA. One area of interest is the development of CTAA-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the mechanism of action of CTAA and its interaction with various signaling pathways in cells. In addition, further studies are needed to determine the safety and efficacy of CTAA for therapeutic use in humans.
Conclusion:
In conclusion, {2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTAA exhibits various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The synthesis of CTAA involves the reaction of 2-chloroaniline, benzaldehyde, and thiourea in the presence of acetic acid and glacial acetic acid. Although CTAA shows promise as a therapeutic agent, further studies are needed to determine its safety and efficacy for therapeutic use in humans.
Métodos De Síntesis
The synthesis of CTAA involves the reaction of 2-chloroaniline, benzaldehyde, and thiourea in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of CTAA is typically around 70-80%, and the compound can be characterized using various spectroscopic techniques, including NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
CTAA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. CTAA has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, CTAA has been found to exhibit antimicrobial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
2-[2-(2-chloroanilino)-4-phenyl-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-12-8-4-5-9-13(12)19-17-20-16(11-6-2-1-3-7-11)14(23-17)10-15(21)22/h1-9H,10H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHJILIKAKUUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(2-Chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-YL}acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5799228.png)


![N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5799240.png)




![N-(3-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5799268.png)
![2-chloro-4-methyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5799272.png)

![4-chloro-2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5799293.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5799307.png)